D-Mannose-18O-1

Description

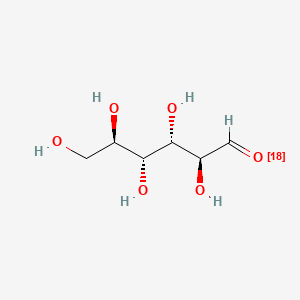

D-Mannose-18O-1 is a stable isotopologue of D-mannose, where one oxygen atom is replaced with the ¹⁸O isotope. This labeling enables its use in advanced research applications, such as metabolic pathway tracing, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic studies, without altering its fundamental biochemical behavior . Isotopic labeling enhances its utility in quantitative assays and dynamic studies, distinguishing it from non-labeled analogs.

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexan(18O)al |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i7+2 |

InChI Key |

GZCGUPFRVQAUEE-PDWQNIEOSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=[18O])O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Oxygen Exchange in Aqueous Media

A direct method for introducing oxygen-18 involves acid-catalyzed exchange at the anomeric position. Under acidic conditions, the hemiacetal oxygen of D-mannose undergoes reversible protonation, enabling substitution with oxygen-18 from enriched water (H₂¹⁸O).

Procedure :

- Dissolution and Activation : D-Mannose (10 mmol) is dissolved in H₂¹⁸O (99% isotopic purity) under nitrogen. Hydrochloric acid (0.1 M) is added to protonate the anomeric oxygen.

- Equilibration : The mixture is heated at 60°C for 48 hours to facilitate oxygen exchange.

- Purification : The product is isolated via rotary evaporation and recrystallized from ethanol/water (9:1 v/v), yielding this compound with 85–90% isotopic incorporation.

Key Parameters :

- Temperature: 60–80°C

- Reaction Duration: 48–72 hours

- Isotopic Yield: 85–90% (confirmed via mass spectrometry)

This method is cost-effective but requires careful control of pH and temperature to minimize side reactions such as epimerization.

Propargylation-Deprotection with Isotopic Labeling

Building on methodologies for propargyl-mannose derivatives, oxygen-18 can be introduced during deprotection of a propargyl-protected intermediate.

Procedure :

- Protection : D-Mannose is converted to 2,3,4,6-tetra-O-acetyl-mannopyranoside using acetic anhydride.

- Propargylation : The anomeric hydroxyl is replaced with a propargyl group via BF₃·OEt₂ catalysis in dichloromethane.

- Deprotection and Labeling : The acetyl groups are removed using sodium methoxide in methanol/H₂¹⁸O (1:1), leading to isotopic incorporation at C1.

Analytical Data :

- Yield : 78% after column chromatography (DCM/MeOH 6:1)

- Isotopic Purity : 92% (LC-MS, [M + Na]⁺ = 243.072)

This route offers superior anomeric specificity compared to direct exchange but involves multi-step synthesis.

Enzymatic Synthesis Using GDP-Mannose Pyrophosphorylase

Enzymatic Incorporation of Oxygen-18

The enzyme GDP-mannose pyrophosphorylase (GDP-Man-PP) catalyzes the reversible conversion of mannose 1-phosphate to GDP-mannose. By performing this reaction in H₂¹⁸O, oxygen-18 is incorporated at the anomeric position.

Procedure :

- Substrate Preparation : Mannose 1-phosphate (10 mM) is synthesized via phosphorylation of D-mannose using ATP-dependent kinases.

- Enzymatic Reaction : GDP-Man-PP (0.6 mg/mL) and inorganic pyrophosphatase (2.7 U/mL) are added to a buffer containing Tris-HCl (pH 8.0), MgCl₂ (8 mM), and H₂¹⁸O. The reaction proceeds at 37°C for 24 hours.

- Hydrolysis : GDP-mannose is hydrolyzed with phosphatase to yield this compound.

Performance Metrics :

This method achieves near-quantitative isotopic labeling but requires specialized enzymatic reagents.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Isotopic Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | 85–90 | 85–90 | Low cost, simple setup | Risk of epimerization |

| Propargylation-Deprotection | 78 | 92 | High anomeric specificity | Multi-step, moderate yield |

| Enzymatic Synthesis | 95 | 98 | High purity, minimal side reactions | Requires enzyme purification |

Quality Control and Analytical Validation

Mass Spectrometry (HRMS)

High-resolution mass spectrometry confirms isotopic incorporation:

Nuclear Magnetic Resonance (NMR)

¹⁸O-induced shifts in ¹³C NMR:

Isotopic Ratio Monitoring

Isotope ratio mass spectrometry (IRMS) verifies ¹⁸O abundance:

- Natural Abundance : 0.2% → Labeled : 90–98%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-mannose can undergo oxidation reactions to form D-mannonic acid.

Reduction: Reduction of D-mannose can yield D-mannitol, a sugar alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and bromine water.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used reducing agents.

Substitution: Thiols and azides are used in thiol-ene and Huisgen click reactions, respectively.

Major Products:

D-mannonic acid: from oxidation.

D-mannitol: from reduction.

Polyhydroxyl sulfides and triazoles: from substitution reactions.

Scientific Research Applications

Chemistry:

- D-mannose is used as a starting material for the synthesis of various compounds, including immunostimulatory agents, anti-tumor agents, and vitamins .

Biology:

- D-mannose plays a role in cellular communication and adhesion, protein structure conformations, and membrane structure .

Medicine:

- D-mannose is used in the treatment of urinary tract infections by inhibiting bacterial adhesion to the urothelium .

- It is also explored for its potential in managing diabetes, obesity, lung disease, and autoimmune diseases .

Industry:

Mechanism of Action

D-mannose exerts its effects primarily through competitive inhibition of bacterial adhesion. It saturates the lectins on the fimbriae of bacteria, preventing them from adhering to the cells lining the urinary tract. This competitive inhibition reduces bacterial colonization and helps flush out the pathogens through urination . Additionally, D-mannose is involved in various metabolic pathways and cellular processes due to its structural similarity to glucose .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of D-Mannose-18O-1 and related compounds:

*Molecular weight adjusted for ¹⁸O substitution (~1.0034 g/mol added per ¹⁸O atom).

Key Observations :

- Isotopic vs. Non-Isotopic Analogs: this compound shares nearly identical physical properties (e.g., melting point, solubility) with D-mannose due to isotopic substitution, but its increased molecular weight affects mass spectrometry and NMR spectra .

- Enantiomeric Differences: L-Mannose, the enantiomer of D-mannose, has a lower melting point and reduced solubility, reflecting its rare biological occurrence and distinct crystallinity .

- Functional Group Variation: D-Mannosamine hydrochloride, an amino sugar derivative, introduces an amine group, altering its chemical reactivity and making it critical for synthesizing N-linked glycans .

Chemical Stability and Handling

- This compound: Requires standard carbohydrate storage conditions (dry, cool environment) but may demand additional precautions to prevent isotopic exchange, such as avoiding prolonged exposure to moisture .

- D-Mannosamine HCl: No special handling is required beyond avoiding dust inhalation and static discharge, per OSHA guidelines .

Critical Research Findings and Gaps

- Comparative Pharmacokinetics: Isotopic labeling (e.g., ¹⁸O) in D-mannose enhances its detection sensitivity in tracer studies, as demonstrated in glycoprotein turnover assays .

- Data Gaps: Limited published data exist on the stability and long-term storage of this compound, necessitating further studies to optimize its use in longitudinal research.

Q & A

Basic: What are the critical parameters for synthesizing D-Mannose-18O-1 with high isotopic purity?

Methodological Answer:

Synthesis of isotopically labeled compounds like this compound requires stringent control over reaction conditions. Key steps include:

- Isotopic Source Selection : Use ¹⁸O-enriched precursors (e.g., H₂¹⁸O) in enzymatic or chemical glycosylation reactions to ensure incorporation efficiency .

- Purification Protocols : Employ HPLC or ion-exchange chromatography to isolate the labeled product, validated via mass spectrometry (e.g., LC-MS) to confirm isotopic purity (>98%) .

- Stability Testing : Assess storage conditions (e.g., -80°C under inert gas) to prevent isotopic exchange or degradation, with periodic re-analysis .

Basic: How can researchers verify the isotopic integrity of this compound in biological samples?

Methodological Answer:

- Detection Techniques : Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish ¹⁸O-labeled peaks from natural abundance isotopes .

- Calibration Standards : Prepare internal standards (e.g., ¹³C-labeled mannose) to correct for matrix effects in complex samples like cell lysates .

- Data Validation : Apply isotopic pattern analysis software (e.g., Thermo Xcalibur) to quantify ¹⁸O incorporation rates and rule out artifactual signals .

Advanced: How should isotope-tracing experiments using this compound be designed to quantify metabolic flux in mammalian systems?

Methodological Answer:

- Hypothesis-Driven Design : Frame the study using the P-E/I-C-O framework:

- Variable Control : Standardize culture conditions (e.g., oxygen levels, pH) to minimize confounding metabolic shifts .

- Statistical Power : Use power analysis (α=0.05, β=0.2) to determine sample size (n≥3 biological replicates) and ensure reproducibility .

Advanced: How can contradictory data from this compound tracer studies be systematically analyzed?

Methodological Answer:

- Root-Cause Analysis :

- Data Triangulation : Cross-validate findings with complementary techniques (e.g., ¹³C-glucose tracing or RNA-seq of metabolic genes) .

- Meta-Analysis : Use scoping reviews to contextualize results against prior studies, noting differences in experimental models or tracer doses .

Advanced: What methodologies optimize reproducibility in this compound-based glycoprotein turnover studies?

Methodological Answer:

- Protocol Transparency : Document all steps in the STAR Methods format, including reagent lot numbers and instrument settings .

- Blinded Analysis : Assign sample processing and data interpretation to separate team members to reduce bias .

- Open Data Practices : Share raw MS files and metadata in repositories like MetaboLights, enabling independent verification .

Basic: What are the limitations of using this compound in longitudinal metabolic studies?

Methodological Answer:

- Isotopic Dilution : High intracellular glucose concentrations may dilute the ¹⁸O signal, requiring kinetic modeling to adjust flux calculations .

- Temporal Resolution : Frequent sampling (e.g., every 30 minutes) is needed to capture rapid metabolic shifts, increasing resource demands .

- Ethical Constraints : In vivo studies must justify animal usage per institutional guidelines, prioritizing non-invasive sampling (e.g., microdialysis) .

Advanced: How can machine learning enhance the interpretation of this compound tracer datasets?

Methodological Answer:

- Feature Selection : Use dimensionality reduction (e.g., PCA) to identify key metabolites influenced by ¹⁸O labeling .

- Predictive Modeling : Train neural networks on historical flux data to predict unmeasured metabolic nodes, validated via knockout cell lines .

- Bias Mitigation : Audit algorithms for overfitting by reserving 30% of data for external validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.